6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Catalog No.
S12034586
CAS No.
M.F
C23H24N4O3S
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-...

Product Name

6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

IUPAC Name

6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C23H24N4O3S/c1-3-4-6-14-27-21(24)19(31(29,30)17-11-9-16(2)10-12-17)15-18-22(27)25-20-8-5-7-13-26(20)23(18)28/h5,7-13,15,24H,3-4,6,14H2,1-2H3

InChI Key

DJEKFFKUAUDRJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2

The compound 6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by a unique tricyclic structure containing multiple functional groups. This compound features an imino group (–NH), a sulfonyl group (–SO2), and a pentyl side chain, contributing to its potential biological activities and chemical reactivity. The structural complexity arises from the triazatricyclo framework, which plays a crucial role in its interactions with biological systems.

The chemical reactivity of this compound can be attributed to its functional groups. The imino group can participate in nucleophilic addition reactions, while the sulfonyl group may act as an electrophile in various substitution reactions. The presence of the pentyl chain can influence the solubility and stability of the compound in different solvents, potentially affecting its reactivity in organic synthesis.

Potential Reactions Include:

  • Nucleophilic Addition: The imino nitrogen can react with electrophiles.
  • Electrophilic Substitution: The sulfonyl group can facilitate electrophilic aromatic substitution on the phenyl ring.
  • Condensation Reactions: The compound may undergo condensation with aldehydes or ketones.

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the sulfonyl group is often associated with enhanced biological activity due to its ability to interact with various biomolecules.

Notable Biological Activities:

  • Antimicrobial Activity: Similar compounds have shown efficacy against a range of pathogens.
  • Anticancer Properties: Compounds with triazole rings have been investigated for their potential to inhibit cancer cell proliferation.

The synthesis of 6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Tricyclic Framework: Utilizing cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: Employing sulfonation and amination reactions to install the sulfonyl and imino groups.
  • Side Chain Modification: Adding the pentyl group through alkylation or acylation techniques.

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its possible antimicrobial and anticancer properties.
  • Agricultural Chemicals: As a potential pesticide or herbicide based on its biological activity.
  • Material Science: In the development of new materials that require specific chemical functionalities.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and spectroscopic methods (e.g., NMR and UV-Vis spectroscopy) can provide insights into binding affinities and mechanisms of action.

Key

Several compounds exhibit structural similarities to 6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, which can be compared based on their functional groups and biological activities.

Similar Compounds:

  • 5-(4-Methylphenyl)-1H-pyrazole: Exhibits anti-inflammatory properties.
  • Sulfonamide Derivatives: Known for their antibacterial activity.
  • Triazole-based Antifungals: Effective against fungal infections.

Unique Features:

The unique combination of triazatricyclo structure and specific functional groups in this compound may confer distinct biological activities not observed in other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

436.15691181 g/mol

Monoisotopic Mass

436.15691181 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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